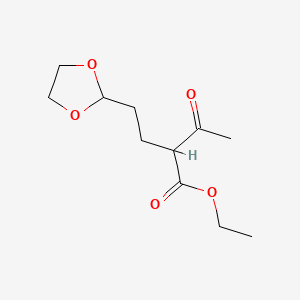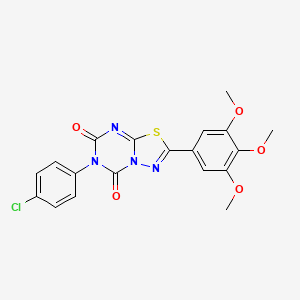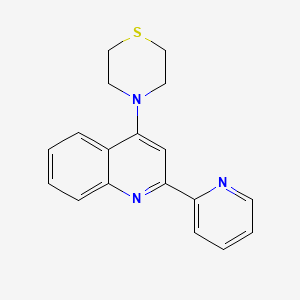
Quinoline, 2-(2-pyridinyl)-4-(4-thiomorpholinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline, 2-(2-pyridinyl)-4-(4-thiomorpholinyl)- is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 2-(2-pyridinyl)-4-(4-thiomorpholinyl)- typically involves multi-step organic reactions. The starting materials often include quinoline and pyridine derivatives, which undergo a series of reactions such as nucleophilic substitution, cyclization, and thiomorpholine ring formation. Common reagents used in these reactions include strong bases, acids, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yield and purity of the final product. Techniques such as continuous flow synthesis and automated reactors might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Quinoline, 2-(2-pyridinyl)-4-(4-thiomorpholinyl)- can undergo various chemical reactions including:
Oxidation: Conversion to quinoline N-oxide derivatives.
Reduction: Reduction of the pyridine ring to form dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions on the quinoline and pyridine rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, organometallic reagents, and strong bases or acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxide derivatives, while reduction could produce dihydroquinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Quinoline, 2-(2-pyridinyl)-4-(4-thiomorpholinyl)- involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, inhibiting or activating specific biochemical pathways, and inducing cellular responses. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A basic structure with diverse biological activities.
Pyridine: A simple aromatic ring with various chemical applications.
Thiomorpholine: A sulfur-containing heterocycle with potential biological activities.
Uniqueness
Quinoline, 2-(2-pyridinyl)-4-(4-thiomorpholinyl)- is unique due to its combination of quinoline, pyridine, and thiomorpholine moieties. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
133671-54-2 |
|---|---|
Molecular Formula |
C18H17N3S |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
4-(2-pyridin-2-ylquinolin-4-yl)thiomorpholine |
InChI |
InChI=1S/C18H17N3S/c1-2-6-15-14(5-1)18(21-9-11-22-12-10-21)13-17(20-15)16-7-3-4-8-19-16/h1-8,13H,9-12H2 |
InChI Key |
WHCXDFIKXHNYOD-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCN1C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


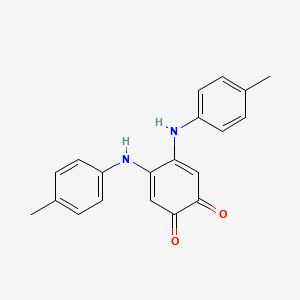
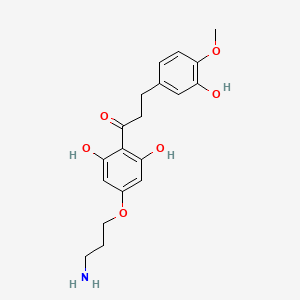
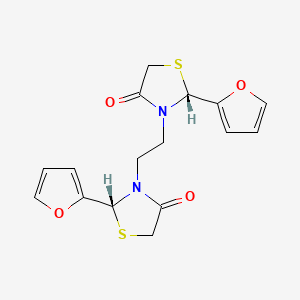
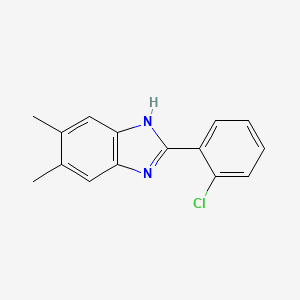

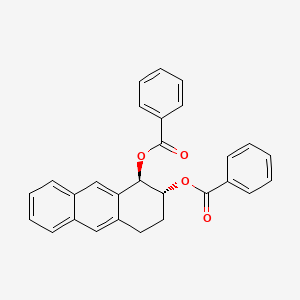
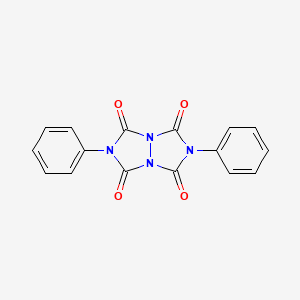


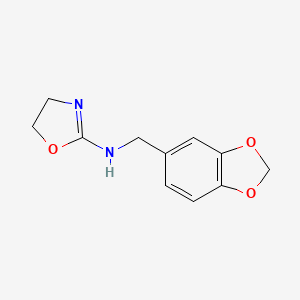
![6,12,13-triphenyl-3,4,7,8,10,11-hexazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene](/img/structure/B12805212.png)
